

Application Notes and Protocols for Cedirogant in Cellular Studies

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Compound of Interest

Compound Name: Cedirogant

Cat. No.: B3325134

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Introduction

Cedirogant (also known as ABBV-157) is a potent and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus (ROR γ t). ROR γ t is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are critical producers of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F.^{[1][2]} By inhibiting ROR γ t activity, **Cedirogant** effectively downregulates the IL-17/IL-23 signaling pathway, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases, most notably psoriasis.^{[3][4]}

These application notes provide an overview of **Cedirogant**'s mechanism of action, available data on its activity, and representative protocols for its use in cellular studies to evaluate ROR γ t inhibition and its downstream effects. It is important to note that while **Cedirogant** has undergone clinical investigation, detailed protocols for its use in preclinical in vitro studies are not extensively published. The methodologies described herein are based on established assays for characterizing ROR γ t inverse agonists.

Mechanism of Action

ROR γ t is a nuclear receptor that plays a pivotal role in the development of Th17 cells.^[5] Upon activation, ROR γ t binds to specific DNA sequences in the promoter regions of target genes, including IL17A and IL17F, driving their transcription. **Cedirogant**, as an inverse agonist, binds

to the ligand-binding domain of RORyt.[6] This binding event does not activate the receptor but instead stabilizes it in an inactive conformation. This prevents the recruitment of coactivators necessary for gene transcription, thereby suppressing the expression of IL-17 and other RORyt-dependent genes.[6][7]

Data Presentation

While specific in vitro cellular dosages for **Cedirogant** are not widely available in published literature, data from clinical and ex vivo studies provide valuable insights into its potency and pharmacokinetic profile.

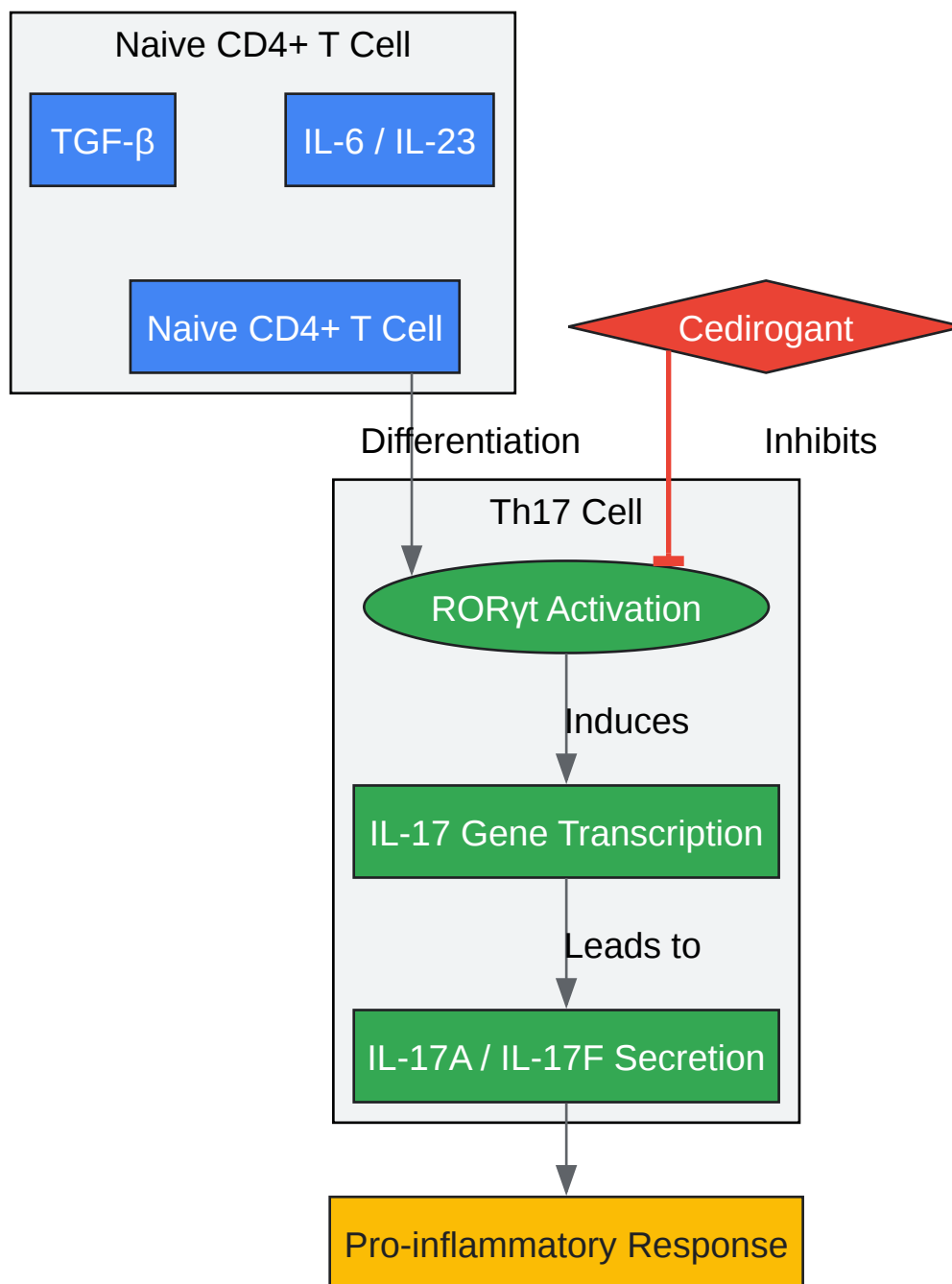
Table 1: Cedirogant Activity and Pharmacokinetic Parameters

Parameter	Value	Context	Source
Ex vivo IC ₅₀	0.56 mg/L	Half-maximal inhibitory concentration for IL-17A production in stimulated whole blood from clinical trial participants.	[8][9]
Human PK (Single Dose)	20–750 mg	Range of single ascending doses administered to healthy participants and psoriasis patients in Phase I trials.	[1][2]
Human PK (Multiple Dose)	75–375 mg (once daily)	Range of multiple ascending doses administered in Phase I and II trials.	[1][2][3]
Time to Max. Plasma Conc.	2–5 hours	Median time to reach maximum plasma concentration after oral administration.	[1][2]
Mean Terminal Half-life	16–28 hours	The mean terminal half-life observed across different populations and dosing regimens.	[1][2]

Note: The clinical dose range was determined based on preclinical in vitro and in vivo pharmacology and toxicology studies, though the specific data from these studies are not publicly detailed.[1]

Mandatory Visualizations

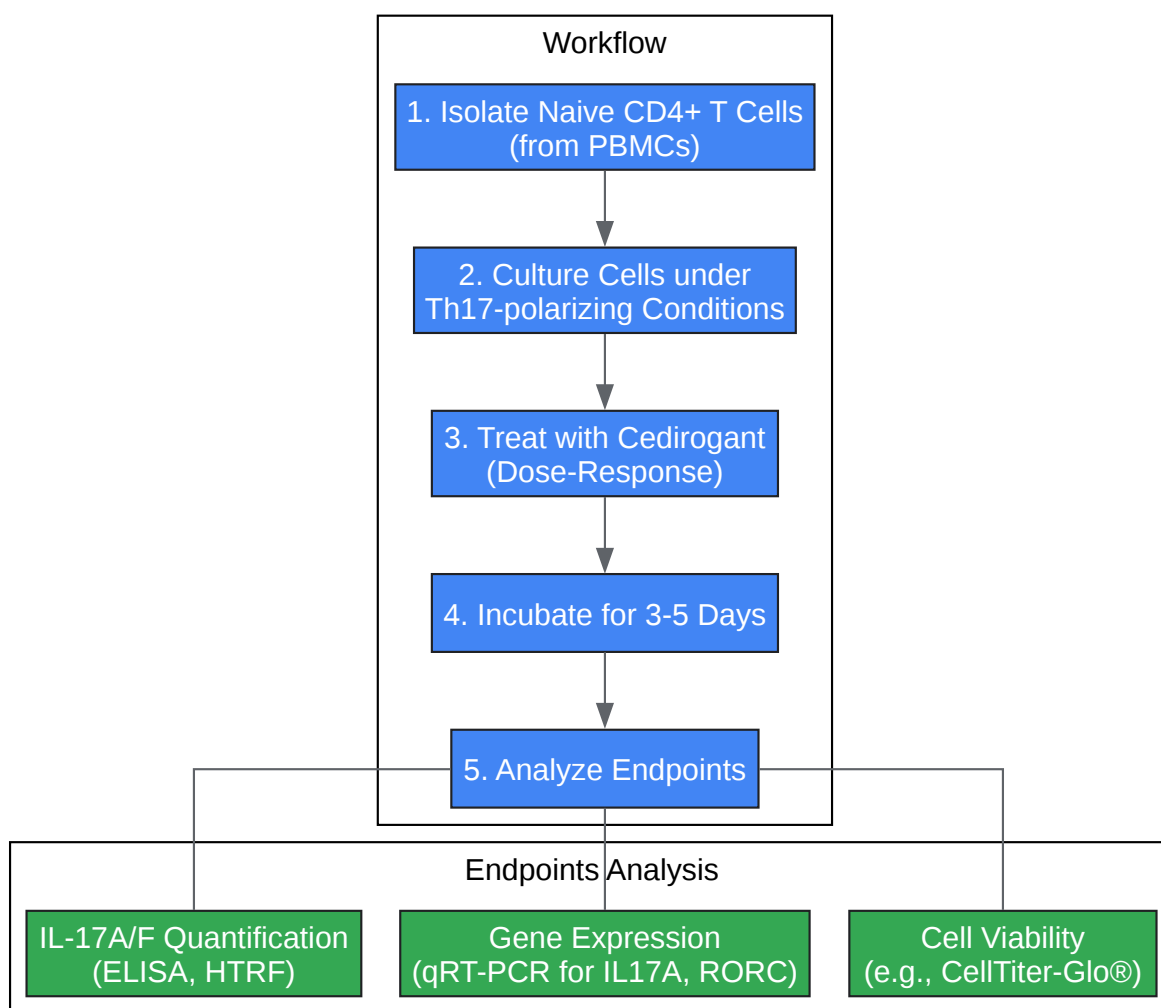
RORyt Signaling Pathway and Point of Inhibition



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Caption: Inhibition of the RORyt signaling pathway by **Cedirogant**, preventing Th17 differentiation and IL-17 production.

Experimental Workflow for Evaluating RORyt Inverse Agonists



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Caption: A generalized workflow for assessing the efficacy of **Cedirogant** in an in vitro Th17 differentiation assay.

Experimental Protocols

The following is a representative protocol for a human Th17 cell differentiation assay to determine the potency of a ROR γ t inverse agonist like **Cedirogant**. Researchers should optimize conditions based on their specific cell source and reagents.

Protocol: Human Th17 Cell Differentiation and IL-17A Inhibition Assay

1. Objective: To measure the dose-dependent inhibition of IL-17A production by **Cedirogant** in primary human naive CD4⁺ T cells cultured under Th17-polarizing conditions.

2. Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4⁺ T cells.
- Naive CD4⁺ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Human CD3/CD28 T-Cell Activator (e.g., Dynabeads™ or plate-bound antibodies).
- Th17-Polarizing Cytokines (Human):
 - IL-1 β (10-20 ng/mL)
 - IL-6 (20-50 ng/mL)
 - IL-23 (10-20 ng/mL)
 - TGF- β 1 (1-5 ng/mL)
 - Anti-IL-4 antibody (1-5 µg/mL)
 - Anti-IFN- γ antibody (1-5 µg/mL)
- **Cedirogant** (prepare a 10 mM stock solution in DMSO, then serially dilute in culture medium).

- ELISA or HTRF kit for human IL-17A quantification.
- 96-well flat-bottom cell culture plates.
- Cell viability assay reagent (e.g., CellTiter-Glo®).

3. Method:

Day 0: T Cell Isolation and Plating

- Isolate naive CD4⁺ T cells from human PBMCs according to the manufacturer's protocol for the isolation kit.
- Assess cell purity and viability.
- Resuspend cells in complete RPMI-1640 medium and plate them at a density of 1×10^5 to 2×10^5 cells per well in a 96-well plate.
- Add CD3/CD28 T-Cell Activator to each well to stimulate the T cells.

Day 0: Compound Treatment

- Prepare serial dilutions of **Cedirogant** in complete medium. A typical concentration range to test for a novel ROR γ t inhibitor might be from 1 nM to 10 μ M. Given the ex vivo IC₅₀ of ~0.56 mg/L (approximately 1 μ M, assuming a molecular weight around 560 g/mol), a range spanning 10 nM to 5 μ M would be appropriate.
- Add the diluted **Cedirogant** or a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
- Add the Th17-polarizing cytokine cocktail to all wells (except for negative controls, e.g., unstimulated cells or Th0 conditions).
- Bring the final volume in each well to 200 μ L.

Day 3-5: Endpoint Analysis

- After 3 to 5 days of incubation at 37°C and 5% CO₂, centrifuge the plate to pellet the cells.

- Carefully collect the cell culture supernatant for IL-17A analysis. Store at -80°C if not analyzed immediately.
- Quantify the concentration of IL-17A in the supernatants using an ELISA or HTRF assay, following the manufacturer's instructions.
- To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.

4. Data Analysis:

- Correct for background by subtracting the values from blank wells.
- Normalize the IL-17A production data by expressing it as a percentage of the vehicle-treated control (100% activity).
- Plot the percentage of inhibition against the logarithm of the **Cedirogant** concentration.
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve.
- Evaluate cell viability data to ensure that the observed inhibition of IL-17A is not due to cytotoxicity.

Disclaimer: This document is intended to provide guidance and application notes for researchers. All experiments should be conducted in a safe laboratory environment, and all reagents should be handled according to the manufacturer's safety data sheets. The provided protocols are representative and may require optimization.

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